molecular formula C6H15NO B12520925 2-[Methyl(propyl)amino]ethanol CAS No. 2893-45-0

2-[Methyl(propyl)amino]ethanol

Cat. No.: B12520925
CAS No.: 2893-45-0
M. Wt: 117.19 g/mol
InChI Key: GVFZJCJJUNBFNM-UHFFFAOYSA-N
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Description

N-Propyl-N-methylethanolamine is an organic compound that belongs to the class of alkanolamines. It is characterized by the presence of both an amine group and a hydroxyl group, making it a versatile intermediate in various chemical reactions. This compound is used in a wide range of applications, including pharmaceuticals, water treatment, and as a solvent in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Propyl-N-methylethanolamine can be synthesized through the reaction of propylamine with ethylene oxide. The reaction typically occurs in an aqueous solution, where ethylene oxide is added to an excess of propylamine. This process yields a mixture of N-Propyl-N-methylethanolamine and other by-products, which can be separated through fractional distillation.

Industrial Production Methods

In industrial settings, the production of N-Propyl-N-methylethanolamine involves continuous feeding of reactants into a flow reactor. The reaction conditions are carefully controlled to ensure high yields of the desired product. Excess propylamine and water are removed in downstream processing steps, and the final product is isolated through distillation.

Chemical Reactions Analysis

Types of Reactions

N-Propyl-N-methylethanolamine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form primary or secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amines and derivatives.

Scientific Research Applications

N-Propyl-N-methylethanolamine is used in several scientific research applications:

Mechanism of Action

The mechanism of action of N-Propyl-N-methylethanolamine involves its interaction with various molecular targets. The compound can act as a base, forming neutral salts with fatty acids, which are used as surfactants. It also participates in hydrogen bonding and nucleophilic substitution reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    N-Methylethanolamine: Similar in structure but with a methyl group instead of a propyl group.

    Dimethylethanolamine: Contains two methyl groups attached to the nitrogen atom.

    Diethylethanolamine: Contains two ethyl groups attached to the nitrogen atom.

Uniqueness

N-Propyl-N-methylethanolamine is unique due to its specific combination of a propyl group and a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics .

Properties

CAS No.

2893-45-0

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

2-[methyl(propyl)amino]ethanol

InChI

InChI=1S/C6H15NO/c1-3-4-7(2)5-6-8/h8H,3-6H2,1-2H3

InChI Key

GVFZJCJJUNBFNM-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)CCO

Origin of Product

United States

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